molecular formula C7H7N3 B1396128 3-ethynyl-pyridin-2,6-diamine CAS No. 936342-42-6

3-ethynyl-pyridin-2,6-diamine

Cat. No.: B1396128
CAS No.: 936342-42-6
M. Wt: 133.15 g/mol
InChI Key: AAJLWBCLZSGCPA-UHFFFAOYSA-N
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Description

3-ethynyl-pyridin-2,6-diamine is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, featuring an ethynyl group at the 3-position and amino groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-pyridin-2,6-diamine typically involves the functionalization of pyridine rings. One common method is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the condensation of 1,5-dicarbonyls with ammonia can yield pyridine derivatives . Another approach involves the use of diazo compounds generated in situ, which react with terminal alkynes to produce the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-pyridin-2,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce aminopyridine derivatives.

Scientific Research Applications

3-ethynyl-pyridin-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-pyridin-2,6-diamine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the amino groups can form hydrogen bonds and other interactions with biological molecules. These interactions can influence cellular pathways and enzyme activities, making the compound useful in biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynylpyridine
  • 3-Ethynylthiophene
  • 2-Ethynylpyrimidine
  • 4-Ethynylpyridine
  • 5-Ethynylpyrimidine

Uniqueness

3-ethynyl-pyridin-2,6-diamine is unique due to the presence of both ethynyl and amino groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

3-ethynylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-2-5-3-4-6(8)10-7(5)9/h1,3-4H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJLWBCLZSGCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717384
Record name 3-Ethynylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936342-42-6
Record name 3-Ethynylpyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-trimethylsilanylethynyl-pyridin-2,6-diamine (7.0 g, 34.1 mmol) described in Manufacturing Example 13-1-2 in tetrahydrofuran (100 mL) was added tetrabutylammonium fluoride (1M tetrahydrofuran solution, 17 mL, 17 mmol) on an ice bath, which was stirred for 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate 3 times. The extract was dried over sodium sulfate, and the solvent was evaporated under a reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate) to obtain the title compound (3.35 g, 73.8%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
73.8%

Synthesis routes and methods II

Procedure details

To a solution of THF (100 mL) of 3-trimethylsilanylethynyl-pyridin-2,6-diamine (7.0 g) described in Manufacturing Example 4-2 was added tetrabutylammonium fluoride (1M THF solution, 17 mL) under ice cooling, which was stirred for 10 minutes at room temperature. Water was added to the reaction solution, which was then extracted with ethyl acetate 3 times. The extract was dried over sodium sulfate, then concentrated under a reduced pressure, and the residue was purified by silica gel chromatography (ethyl acetate) to obtain the titled compound (3.4 g).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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